molecular formula C6H7N3O2 B023657 Methyl 3-aminopyrazine-2-carboxylate CAS No. 16298-03-6

Methyl 3-aminopyrazine-2-carboxylate

Cat. No.: B023657
CAS No.: 16298-03-6
M. Wt: 153.14 g/mol
InChI Key: INCSQLZZXBPATR-UHFFFAOYSA-N
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Description

Methyl 3-aminopyrazine-2-carboxylate is an organic compound belonging to the pyrazine family. It is characterized by a pyrazine ring substituted with an amino group at the 3-position and a methoxycarbonyl group at the 2-position. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

Target of Action

The primary target of Methyl 3-aminopyrazine-2-carboxylate is the Prolyl-tRNA Synthetase (ProRS) . This enzyme plays a pivotal role in proteosynthesis, which is essential for the growth and survival of all cells .

Mode of Action

This compound acts as an inhibitor of ProRS . It binds to the ATP site of the enzyme, mimicking the interactions of the adenine core . This inhibits the two-step catalytic reaction of ProRS, which involves the formation of an enzyme-bound aminoacyl-adenylate (AMP-aa), followed by the formation of an aminoacylated tRNA by transferring the amino acid to the corresponding tRNA .

Biochemical Pathways

The inhibition of ProRS by this compound disrupts the proteosynthesis process, affecting the growth and survival of cells

Pharmacokinetics

It’s known that the compound has been used in synthesis reactions with isocyanates and aroyl chlorides . More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.

Result of Action

The inhibition of ProRS by this compound results in high activity against mycobacteria, while the antibacterial and antifungal activity is minimal . The most active compounds were 4’-substituted 3-(benzamido)pyrazine-2-carboxamides, exerting Minimum Inhibitory Concentration (MIC) from 1.95 to 31.25 µg/mL . The active compounds preserved their activity even against multidrug-resistant strains of Mycobacterium tuberculosis .

Action Environment

It’s known that the compound has been used in synthesis reactions, suggesting that its activity may be influenced by the chemical environment

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-aminopyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 3-aminopyrazine-2-carboxylic acid. The reaction typically involves:

Industrial Production Methods

On an industrial scale, the synthesis of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-aminopyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Nitro-pyrazine derivatives.

    Reduction: 3-hydroxypyrazine-2-carboxylate.

    Substitution: Various N-substituted pyrazine derivatives.

Scientific Research Applications

Methyl 3-aminopyrazine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-aminopyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and bioactivity profiles, making it valuable for targeted applications in drug development and materials science .

Biological Activity

Methyl 3-aminopyrazine-2-carboxylate (MAPC) is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial properties. This article delves into the biological activity of MAPC, focusing on its efficacy against various pathogens, structure-activity relationships, and cytotoxicity profiles.

Chemical Structure and Properties

This compound is characterized by a pyrazine ring substituted with an amino group and a carboxylate moiety. The general structure can be represented as follows:

C7H8N2O2\text{C}_7\text{H}_8\text{N}_2\text{O}_2

This structure allows for various interactions with biological targets, which are crucial for its antimicrobial activity.

Antimycobacterial Activity

Research indicates that derivatives of 3-aminopyrazine-2-carboxamide, including MAPC, exhibit significant antimycobacterial activity. In vitro studies have shown that these compounds are particularly effective against Mycobacterium tuberculosis (Mtb) and other mycobacterial strains. For instance, one study reported minimum inhibitory concentrations (MICs) for various derivatives ranging from 1.95 to 31.25 µg/mL against Mtb strains, demonstrating the potential of MAPC as a lead compound for developing new antimycobacterial agents .

CompoundMIC (µg/mL)Target Pathogen
MAPCTBDMycobacterium tuberculosis
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide12.5Mycobacterium tuberculosis H37Rv
3-(benzamido)pyrazine-2-carboxamide1.95 - 31.25Mycobacterium kansasii

Antibacterial and Antifungal Activity

While MAPC shows promising antimycobacterial properties, its antibacterial and antifungal activities are comparatively limited. Studies have noted minimal effectiveness against a range of pathogenic bacteria and fungi . The focus has primarily been on enhancing the antimycobacterial efficacy through structural modifications.

Structure-Activity Relationships (SAR)

The biological activity of MAPC can be influenced significantly by its structural features. Modifications at various positions on the pyrazine ring and carboxamide moiety have been explored to optimize activity:

  • Substituents on the Pyrazine Ring : Compounds with larger halogen or alkyl groups at position C-4 of the benzene ring exhibited enhanced antimycobacterial activity.
  • Carboxamide Variants : Unsubstituted carboxamide at C-2 combined with specific substitutions at C-3 resulted in higher activity against Mtb .

Cytotoxicity Profile

The safety profile of MAPC has been evaluated using human hepatocellular carcinoma cells (HepG2). Most derivatives demonstrated low cytotoxicity, suggesting a favorable therapeutic index for further development as an antimicrobial agent . For instance:

CompoundCytotoxicity (IC50 µM)Selectivity Index
MAPCTBDTBD
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide>750>60

Case Studies and Research Findings

Several studies have focused on the biological evaluation of MAPC and its derivatives:

  • Study on Antimycobacterial Activity : A study highlighted that certain derivatives maintained their activity against multidrug-resistant strains of Mtb, indicating a unique mechanism distinct from traditional antitubercular agents .
  • Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects of MAPC derivatives on HepG2 cells, confirming their non-toxic nature at therapeutic concentrations .

Properties

IUPAC Name

methyl 3-aminopyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-11-6(10)4-5(7)9-3-2-8-4/h2-3H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCSQLZZXBPATR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167496
Record name Methyl 3-aminopyrazinecarboxylate
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16298-03-6
Record name 2-Pyrazinecarboxylic acid, 3-amino-, methyl ester
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Record name Methyl 3-aminopyrazinecarboxylate
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Record name METHYL 3-AMINOPYRAZINECARBOXYLATE
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Synthesis routes and methods

Procedure details

3-Aminopyrazine-2-carboxylic acid (55.5 g, 0.4 mol) is suspended in 400 mL of methanol, cooled in an ice bath and concentrated sulfuric acid (80 mL) is gradually added with stirring and stirring then continued for 48 hours at room temperature. The resulting dark brown solution is poured into 700 mL of water containing sodium bicarbonate (160 g). The brown crystalline solid which precipitates is collected and dried. The crude product is purified by recrystallization from water to yield the product as yellow needles in 63% yield, melting point 169°-170° C.
Quantity
55.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
reactant
Reaction Step Three
Quantity
160 g
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five
Yield
63%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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